![molecular formula C10H9F2N3 B13283280 3,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline](/img/structure/B13283280.png)
3,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline
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Overview
Description
3,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C10H9F2N3. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the aniline ring and an imidazole moiety attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 3,5-difluoroaniline with 2-chloromethylimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or imidazole derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
3,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Lacks the imidazole moiety, making it less versatile in coordination chemistry.
N-(1H-Imidazol-2-ylmethyl)aniline: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
Uniqueness
3,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline is unique due to the presence of both fluorine atoms and the imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3,5-Difluoro-N-(1H-imidazol-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a difluoro-substituted aniline structure with an imidazole moiety. The presence of fluorine enhances its reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C10H10F2N4 |
Molecular Weight | 228.21 g/mol |
Functional Groups | Aniline, Imidazole, Difluoro |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring coordinates with metal ions, making it useful in enzyme inhibition studies.
- Receptor Interaction : It may modulate the activity of various biological receptors, leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacteria and fungi. The mechanism behind this activity often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several fluorinated anilines, including this compound. The results showed:
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 16 | E. coli |
Other Fluorinated Anilines | Varies | Staphylococcus aureus |
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Studies suggest that fluorinated compounds can enhance the potency of anticancer agents by improving their pharmacokinetic profiles and selectivity toward cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of both fluorine atoms and the imidazole ring is crucial for enhancing anticancer activity. For example:
- Fluorine Substitution : Fluorine increases lipophilicity and alters electronic properties, which can enhance binding affinity to cancer cell targets.
- Imidazole Moiety : Provides additional interactions with biological macromolecules, improving overall efficacy .
Research Findings
Recent research has focused on optimizing the structure of this compound to improve its efficacy. Key findings include:
Properties
Molecular Formula |
C10H9F2N3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3,5-difluoro-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H9F2N3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h1-5,15H,6H2,(H,13,14) |
InChI Key |
FVEVPOWBSYBGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)CNC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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